An In-depth Technical Guide to 2-(Methylsulfonyl)phenol: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 2-(Methylsulfonyl)phenol: Properties, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 2-(Methylsulfonyl)phenol (CAS No: 27489-33-4), a molecule of significant interest to researchers, medicinal chemists, and professionals in drug development. This document moves beyond a simple recitation of data, offering insights into the causality behind its chemical behavior and its strategic importance as a structural motif in medicinal chemistry, particularly in the development of anti-inflammatory agents.
Core Molecular and Physicochemical Profile
2-(Methylsulfonyl)phenol is an aromatic organic compound characterized by a phenol ring substituted at the ortho position with a methylsulfonyl group. This substitution pattern is critical, as the electron-withdrawing nature and hydrogen bond accepting capability of the sulfonyl group, combined with the acidic proton of the hydroxyl group, dictate the molecule's reactivity, physical properties, and, most importantly, its biological interactions.
Chemical and Physical Data Summary
The fundamental properties of 2-(Methylsulfonyl)phenol are summarized below for quick reference. These values are critical for experimental design, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 27489-33-4 | [1][2][3][4] |
| Molecular Formula | C₇H₈O₃S | [1][4] |
| Molecular Weight | 172.2 g/mol | [1][4] |
| IUPAC Name | 2-methylsulfonylphenol | [1][3] |
| Synonyms | 2-methanesulfonylphenol, o-(Methylsulfonyl)phenol, 2-Hydroxyphenyl methyl sulphone | [1][5] |
| Appearance | White to light yellow crystalline powder | [3][6] |
| Melting Point | 87-92 °C | [3][6] |
| Boiling Point | 358.8 ± 34.0 °C (Predicted) | [2][5] |
| Density | 1.328 ± 0.06 g/cm³ (Predicted) | [2][5] |
| pKa | 6.83 ± 0.30 (Predicted) | [5] |
| InChI Key | ZWTZHHHSRDUVRT-UHFFFAOYSA-N | [1][3] |
| SMILES | CS(=O)(=O)C1=CC=CC=C1O | [1][3] |
Solubility Profile
While comprehensive quantitative solubility data is not widely published, the chemical structure provides strong indicators for its behavior. The presence of the polar hydroxyl (-OH) and methylsulfonyl (-SO₂CH₃) groups suggests good solubility in polar organic solvents.
-
Expected High Solubility: Methanol, Ethanol, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO). These solvents can engage in hydrogen bonding with both the hydroxyl and sulfonyl moieties.
-
Expected Moderate to Low Solubility: Dichloromethane, Ethyl Acetate.
-
Expected Poor Solubility: Toluene, Hexanes, Diethyl Ether.
-
Water Solubility: The related compound, 2-amino-4-(methylsulfonyl)phenol, is described as slightly soluble in water.[7] Given the absence of the highly polar amino group, 2-(Methylsulfonyl)phenol is expected to have limited solubility in water, though it will be enhanced in alkaline conditions due to the formation of the phenoxide salt.
Expert Insight: The choice of solvent is paramount for both reaction and purification. For reactions, DMF or DMSO can be excellent choices for solubilizing both the substrate and polar reagents. For purification by chromatography, a solvent system like ethyl acetate/hexanes is typically effective, with the polarity adjusted to achieve optimal separation.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 2-(Methylsulfonyl)phenol. Below is a summary of the expected spectral features.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will exhibit characteristic signals for the aromatic protons and the methyl group. The aromatic region (typically ~6.8-8.0 ppm) will show a complex splitting pattern for the four protons on the benzene ring, influenced by their positions relative to the hydroxyl and sulfonyl groups. A sharp singlet corresponding to the three protons of the methyl group (-SO₂CH₃) will appear in the upfield region (typically ~3.0-3.3 ppm). The phenolic proton (-OH) will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display seven distinct carbon signals. Six signals will be in the aromatic region (~115-160 ppm), and one signal for the methyl carbon will be in the aliphatic region (~40-45 ppm). The carbon atom attached to the hydroxyl group will be the most downfield in the aromatic region, while the carbon attached to the sulfonyl group will also be significantly downfield.
-
IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the phenol. Strong, sharp absorption bands will be present around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, respectively.[6]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 172. Key fragmentation patterns would likely involve the loss of the methyl group (·CH₃) to give a fragment at m/z = 157, and the loss of sulfur dioxide (SO₂) to give a fragment at m/z = 108.
Public databases like SpectraBase offer reference spectra for o-(Methylsulfonyl)phenol, which can be used for comparison and verification.[2]
Synthesis Methodologies
The synthesis of 2-(Methylsulfonyl)phenol can be approached via several strategic pathways. The choice of method often depends on the availability of starting materials, scalability, and desired purity. Two robust and well-documented protocols are presented here.
Protocol 1: Oxidation of 2-(Methylthio)phenol
This is arguably the most direct route, analogous to the synthesis of its para-isomer.[8][9] The methodology involves the oxidation of the thioether (sulfide) precursor to the corresponding sulfone. Oxidizing agents like Oxone® (potassium peroxymonosulfate) or hydrogen peroxide are effective for this transformation.
Workflow Diagram: Oxidation of 2-(Methylthio)phenol
Caption: Workflow for the synthesis of 2-(Methylsulfonyl)phenol via oxidation.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-(methylthio)phenol in a 1:1 mixture of ethanol and water (e.g., 20 mL per gram of starting material).
-
Oxidation: To this solution, add 2.1 equivalents of Oxone® in portions over 15-20 minutes at room temperature. The reaction is exothermic and may require occasional cooling with a water bath.
-
Reaction Monitoring: Stir the resulting suspension vigorously at room temperature for 18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a 30:70 mixture of ethyl acetate and hexanes. The product spot will be more polar (lower Rf) than the starting material.
-
Work-up: Once the starting material is consumed, partition the reaction mixture between ethyl acetate and water. Extract the aqueous layer twice with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash them with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford pure 2-(Methylsulfonyl)phenol.
Causality and Trustworthiness: Using a biphasic solvent system (ethanol/water) ensures solubility of both the organic substrate and the inorganic oxidant. The use of 2.1 equivalents of Oxone® ensures the complete oxidation of the thioether to the sulfone, preventing the formation of the intermediate sulfoxide. The aqueous work-up is critical for removing inorganic salts before purification.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This method is particularly valuable when the corresponding ortho-fluoro precursor is available and is based on a general procedure for synthesizing phenols with electron-withdrawing groups.[7] It involves the reaction of an activated aryl fluoride with 2-(methylsulfonyl)ethanol.
Mechanism Diagram: SNAr Synthesis of 2-(Methylsulfonyl)phenol
Caption: Key mechanistic steps in the SNAr synthesis pathway.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF. Dissolve 1.0 equivalent of 2-fluoro-1-(methylsulfonyl)benzene and 1.5 equivalents of 2-(methylsulfonyl)ethanol.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add 3.0 equivalents of sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aryl fluoride.
-
Quenching: Carefully quench the reaction by slowly adding 1N HCl at 0 °C until the solution is acidic.
-
Work-up: Partition the mixture between ethyl acetate and brine. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 2-(Methylsulfonyl)phenol.
Expert Insight: The success of this reaction hinges on the electron-withdrawing power of the methylsulfonyl group, which activates the aromatic ring towards nucleophilic attack. The use of an inert atmosphere and anhydrous solvent is critical due to the moisture-sensitivity of sodium hydride. This method is elegant as it proceeds in a one-pot fashion, where the intermediate ether is not isolated.[7]
Role in Medicinal Chemistry and Drug Development
The true significance of 2-(Methylsulfonyl)phenol for drug development professionals lies in its identity as a key pharmacophore, particularly within the field of anti-inflammatory drugs. The methylsulfonylphenyl moiety is a cornerstone of a class of drugs known as selective cyclooxygenase-2 (COX-2) inhibitors, or "coxibs".
The COX-2 Inhibition Hypothesis
Inflammation, pain, and fever are primarily mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[10] There are two main isoforms:
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.
-
COX-2: An inducible enzyme, the expression of which is upregulated at sites of inflammation. It is responsible for producing the prostaglandins that mediate pain and inflammation.[11][12]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen inhibit both COX-1 and COX-2. While effective at reducing inflammation, their inhibition of COX-1 can lead to gastrointestinal side effects. The development of selective COX-2 inhibitors was a major goal of medicinal chemistry to create anti-inflammatory agents with a better safety profile.[11]
Structural Analogy to Nimesulide and Celecoxib
2-(Methylsulfonyl)phenol is a structural fragment and analogue of potent anti-inflammatory drugs.
-
Nimesulide: A selective COX-2 inhibitor, Nimesulide features a 2-phenoxy-4-nitro-methanesulfonanilide structure. The methylsulfonyl group is a critical component of its pharmacophore. Numerous analogues of Nimesulide have been synthesized and studied, highlighting the importance of the sulfonyl moiety for anti-inflammatory and even anti-tumor activity.[1][3][11]
-
Celecoxib (Celebrex®): A highly successful selective COX-2 inhibitor, Celecoxib features a pyrazole ring substituted with a p-sulfamoylphenyl group. While this is a sulfonamide and not a sulfone, the underlying principle is the same: the sulfonyl-containing phenyl ring is crucial for binding to a specific side pocket within the COX-2 enzyme active site, conferring selectivity over COX-1.[2][4][5] The synthesis of Celecoxib and its derivatives often involves intermediates that contain the methylsulfonylphenyl scaffold.[5]
The anti-inflammatory properties reported for 2-(Methylsulfonyl)phenol are therefore mechanistically grounded in its ability to act as a COX inhibitor, with a likely preference for COX-2 due to the steric bulk and electronic properties of the methylsulfonyl group.[2] Phenolic compounds, in general, are known to modulate numerous inflammatory signaling pathways, including the inhibition of NF-κB and mitogen-activated protein kinases (MAPKs), which could contribute to the overall anti-inflammatory profile.[13][14][15][16]
Safety and Handling
As a laboratory chemical, 2-(Methylsulfonyl)phenol must be handled with appropriate precautions.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[5]
-
Precautionary Statements:
-
P264: Wash hands and skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
Always handle this compound in a well-ventilated fume hood, wearing standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
2-(Methylsulfonyl)phenol is more than a simple chemical intermediate; it is a strategically important building block in the design and synthesis of pharmacologically active molecules. Its physicochemical properties are well-defined by the interplay between its hydroxyl and methylsulfonyl functional groups. Robust synthetic routes are available for its preparation, enabling its use in discovery chemistry programs. For researchers in drug development, its structural relationship to established COX-2 inhibitors provides a strong rationale for its use as a scaffold or starting point for novel anti-inflammatory agents. This guide has provided the core technical knowledge necessary to confidently handle, synthesize, and strategically deploy 2-(Methylsulfonyl)phenol in a research and development setting.
References
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ACS Publications. (n.d.). Pyridine Analogues of Nimesulide: Design, Synthesis, and in Vitro and in Vivo Pharmacological Evaluation as Promising Cyclooxygenase 1 and 2 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
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ACS Publications. (n.d.). Design, Synthesis, and Pharmacological Evaluation of Pyridinic Analogues of Nimesulide as Cyclooxygenase-2 Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. Retrieved from [Link]
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ResearchGate. (2017, August 9). A practical large scale synthesis of nimesulide — A step ahead. Retrieved from [Link]
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ResearchGate. (2024, November). An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor§. Retrieved from [Link]
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